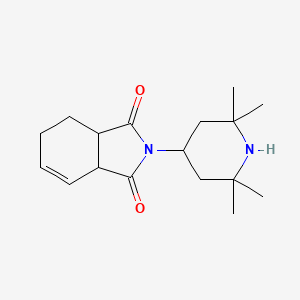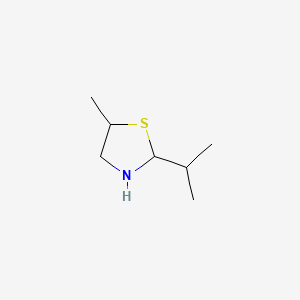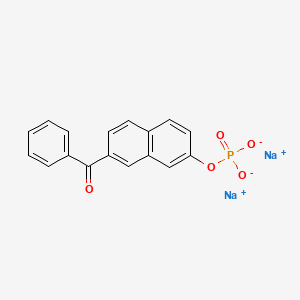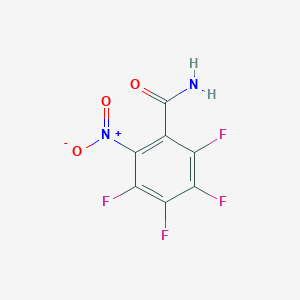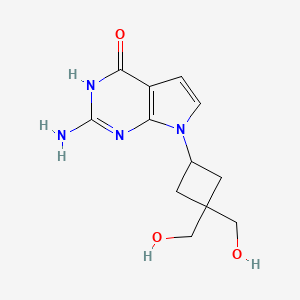
trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one typically begins with commercially available starting materials such as 3-methylfuran, benzaldehyde, and chlorinating agents.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives with altered functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted furans with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development due to its unique structure and functional groups.
Industry:
- Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine atom and phenyl group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Chlorofuran: Lacks the methyl and phenyl groups, making it less complex.
3-Methyl-5-phenylfuran: Lacks the chlorine atom, resulting in different reactivity.
Dihydrofuran: Lacks the chlorine, methyl, and phenyl groups, serving as a simpler analog.
Uniqueness:
- The combination of chlorine, methyl, and phenyl groups in trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one imparts unique chemical and physical properties, making it distinct from other furan derivatives.
Eigenschaften
CAS-Nummer |
72407-00-2 |
|---|---|
Molekularformel |
C11H11ClO2 |
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
(3S,5R)-3-chloro-3-methyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,11+/m1/s1 |
InChI-Schlüssel |
IVPWPXOKZYCQNZ-KOLCDFICSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@H](OC1=O)C2=CC=CC=C2)Cl |
Kanonische SMILES |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


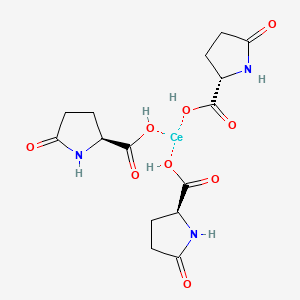
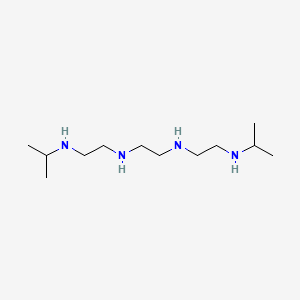
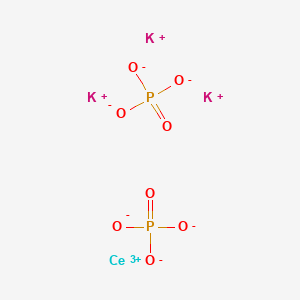
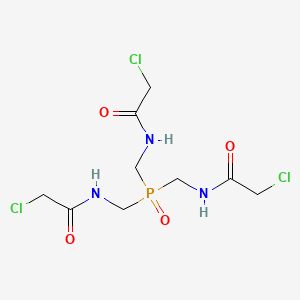
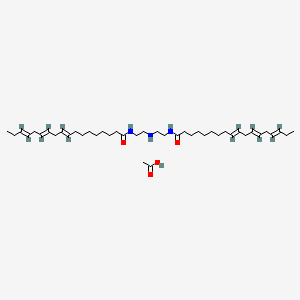
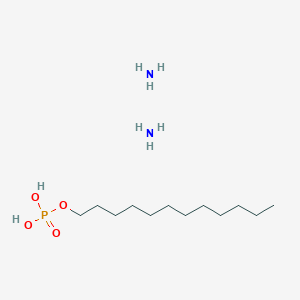
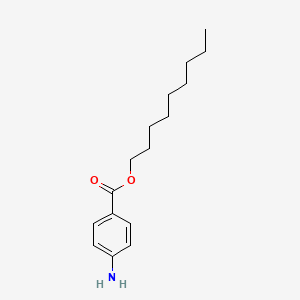
![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
